1-Aminonaphthalene-d7
Overview
Description
1-Aminonaphthalene-d7, also known as 1-Naphthylamine-d7, is a deuterated form of 1-aminonaphthalene. This compound is a polycyclic aromatic hydrocarbon (PAH) that is widely used in various fields of research. The deuterated form is particularly useful in studies requiring stable isotopes, such as metabolic studies and drug development.
Scientific Research Applications
1-Aminonaphthalene-d7 is used in a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in analytical chemistry for tracing reaction pathways and studying reaction mechanisms.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of naphthalene derivatives in biological systems.
Medicine: It is used in drug development studies to understand the metabolism and pharmacokinetics of naphthalene-based drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals where stable isotopes are required for quality control and process optimization.
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 1-Aminonaphthalene-d7 is not well-understood. As a deuterated compound, it may interact with its targets in a manner similar to its non-deuterated counterpart, 1-aminonaphthalene. The presence of deuterium atoms could potentially alter the compound’s interactions with its targets, possibly affecting binding affinity or metabolic stability .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the current literature. Given its structural similarity to 1-aminonaphthalene, it may potentially influence similar biochemical pathways. The impact of the deuterium atoms on these interactions and the downstream effects of such interactions remain to be elucidated .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. As a deuterated compound, it may exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart. Deuterium atoms can potentially increase the metabolic stability of a compound, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented in the current literature. Given its structural similarity to 1-aminonaphthalene, it may potentially induce similar molecular and cellular effects. The presence of deuterium atoms could potentially alter these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s interactions with its targets and its overall stability. Specific studies investigating the impact of environmental factors on the action of this compound are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminonaphthalene-d7 can be synthesized through the deuteration of 1-aminonaphthalene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high temperature and pressure conditions. The reaction typically requires a platinum or palladium catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing 1-aminonaphthalene and the catalyst. The reaction is monitored to ensure complete deuteration, and the product is purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-Aminonaphthalene-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthylamine derivatives.
Comparison with Similar Compounds
1-Aminonaphthalene-d7 can be compared with other similar compounds such as:
2-Aminonaphthalene-d7: Another deuterated naphthylamine with similar applications but different positional isomerism.
1-Naphthylamine: The non-deuterated form of this compound, used in similar applications but without the benefits of stable isotope labeling.
2-Naphthylamine: Another positional isomer of naphthylamine with different chemical properties and applications.
The uniqueness of this compound lies in its deuterated form, which provides advantages in tracing and analyzing chemical and biological processes due to the distinct mass difference introduced by deuterium atoms .
Properties
IUPAC Name |
2,3,4,5,6,7,8-heptadeuterionaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFPHBVGCFYCNW-GSNKEKJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745648 | |
Record name | (~2~H_7_)Naphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78832-53-8 | |
Record name | (~2~H_7_)Naphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78832-53-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.